(8-Bromo-6-fluoroquinolin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
(8-bromo-6-fluoroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H7BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-4,14H,5H2 |
InChI Key |
MYFJWPVRMORXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)CO |
Origin of Product |
United States |
Advanced Characterization and Spectroscopic Analysis for Substituted Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a substituted quinoline (B57606) derivative such as (8-Bromo-6-fluoroquinolin-2-yl)methanol, a suite of NMR experiments would be employed to unambiguously determine its structure.
Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity and coupling constants, J, in Hertz).
Aromatic Protons: The protons on the quinoline core would appear in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern—a bromine at position 8 and a fluorine at position 6—would lead to specific splitting patterns for the remaining protons at positions 3, 4, 5, and 7. For instance, the proton at C-5 would likely appear as a doublet of doublets due to coupling with the fluorine at C-6 and the proton at C-4. Similarly, the proton at C-7 would be influenced by the adjacent fluorine.
Methanol (B129727) Protons: The methylene (B1212753) protons (-CH₂OH) attached to C-2 would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The hydroxyl proton (-OH) itself would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate how such data would be organized.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hypothetical Value | d | Hypothetical Value | 1H | H-3 |
| Hypothetical Value | d | Hypothetical Value | 1H | H-4 |
| Hypothetical Value | dd | Hypothetical Value | 1H | H-5 |
| Hypothetical Value | d | Hypothetical Value | 1H | H-7 |
| Hypothetical Value | s | 2H | -CH₂- | |
| Hypothetical Value | t | Hypothetical Value | 1H | -OH |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Quinoline Carbons: The nine carbon atoms of the quinoline ring would have characteristic chemical shifts. The carbons directly bonded to the electronegative bromine (C-8) and fluorine (C-6) atoms would be significantly influenced, with the C-F bond leading to a large C-F coupling constant. The carbon bearing the methanol group (C-2) would also have a distinct chemical shift.
Methanol Carbon: The carbon of the methanol group (-CH₂OH) would appear in the aliphatic region of the spectrum.
A hypothetical ¹³C NMR data table is shown below.
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Value | C-2 |
| Hypothetical Value | C-3 |
| Hypothetical Value | C-4 |
| Hypothetical Value | C-4a |
| Hypothetical Value | C-5 |
| Hypothetical Value | C-6 |
| Hypothetical Value | C-7 |
| Hypothetical Value | C-8 |
| Hypothetical Value | C-8a |
| Hypothetical Value | -CH₂OH |
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the neighboring protons (at C-5 and C-7), providing valuable information for structural confirmation.
A hypothetical ¹⁹F NMR data table would be as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hypothetical Value | dd | Hypothetical JF-H5, JF-H7 | F-6 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons on the quinoline ring. For instance, correlations between H-3 and H-4, and between H-5 and the fluorine at C-6 (via H-F coupling) would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming the presence of bromine and fluorine atoms due to their specific isotopic patterns and masses. The expected molecular formula is C₁₀H₇BrFNO. HRMS would provide a measured mass that is very close to the calculated theoretical mass for this formula, thereby confirming the elemental composition.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would be expected to undergo a series of characteristic fragmentation reactions that confirm its structure.
The fragmentation of quinoline derivatives is often initiated by cleavages related to the substituents and the stable aromatic core. For this compound, key fragmentation pathways can be predicted based on the known behavior of similar aromatic and halogenated compounds.
Alpha-Cleavage: The bond between the quinoline ring and the methanol group (C2-CH₂OH) is susceptible to cleavage. A primary fragmentation event would likely be the loss of the hydroxymethyl radical (•CH₂OH), leading to the formation of a stable quinolinyl cation.
Loss of Water: The presence of the alcohol functionality allows for the elimination of a water molecule (H₂O), particularly under certain ionization conditions, which would result in an ion with a mass 18 Da less than the molecular ion.
Halogen Loss: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). This is a common pathway for bromo-aromatic compounds.
Ring Fragmentation: The quinoline ring itself can fragment. A characteristic fragmentation pathway for the quinoline core is the expulsion of a molecule of hydrogen cyanide (HCN), which originates from the pyridine (B92270) part of the ring system. chempap.org
These predicted fragmentation pathways allow for the structural confirmation of this compound by matching the observed m/z values in the mass spectrum to the masses of the proposed fragments.
| Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |
|---|---|---|
| [M - H]⁺ | •H | Loss of a hydrogen radical. |
| [M - H₂O]⁺˙ | H₂O | Elimination of a water molecule from the methanol group. |
| [M - •CH₂OH]⁺ | •CH₂OH | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. |
| [M - Br]⁺ | •Br | Cleavage of the C-Br bond. |
| [M - •CH₂OH - HCN]⁺ | •CH₂OH, HCN | Sequential loss of the hydroxymethyl radical followed by hydrogen cyanide from the quinoline ring. |
Ion-Mobility Spectrometry/Mass Spectrometry (IMS/MS) for Gas-Phase Structure
Ion-Mobility Spectrometry/Mass Spectrometry (IMS/MS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. nih.gov This method separates ions based on their differential mobility as they drift through a buffer gas under the influence of a weak electric field. researchgate.net The resulting drift time is correlated to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure.
For a molecule like this compound, IMS/MS can be employed to:
Separate Isomers: Distinguish the target molecule from constitutional isomers that have the same mass but different connectivity, as they would likely exhibit different shapes and therefore different drift times.
Resolve Conformers: Identify and characterize different stable gas-phase conformations (conformers) of the molecule. The orientation of the methanol substituent relative to the quinoline ring could lead to distinct conformers with unique CCS values.
Analyze Fragment Ions: Determine the structure of fragment ions generated in the mass spectrometer. For instance, after collision-induced dissociation, IMS can be used to analyze the structure of the resulting C₈H₆˙⁺ fragment ion from a quinoline cation, helping to elucidate its specific isomeric form (e.g., phenylacetylene (B144264) or pentalene (B1231599) radical cations). rsc.orgnih.gov
Studies on substituted quinoline derivatives using techniques like Differential Mobility Spectrometry (DMS), a type of IMS, have shown that the position of substituents significantly affects ion mobility. rsc.orgresearchgate.net For example, steric hindrance from substituents in the 8-position of the quinoline ring can influence the ion's interaction with solvent molecules in the gas phase, altering its mobility. rsc.org This highlights the sensitivity of IMS techniques to the specific substitution pattern of this compound, making it an invaluable tool for detailed gas-phase structural analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components.
The principal absorptions can be assigned as follows:
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group in the methanol substituent. The broadness is due to intermolecular hydrogen bonding in the sample.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3010-3100 cm⁻¹ range. chegg.com Aliphatic C-H stretching from the -CH₂- group will be observed just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.
C=C and C=N Stretches: The quinoline ring will give rise to a set of medium to strong absorption bands in the 1450-1620 cm⁻¹ region, corresponding to the C=C and C=N bond stretching vibrations within the aromatic system. researchgate.net
C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol group is expected to produce a strong band in the 1000-1075 cm⁻¹ range.
C-F and C-Br Stretches: The carbon-halogen bonds will also have characteristic absorptions. The C-F stretch typically appears as a strong band in the 1000-1400 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, usually in the 500-650 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and are expected in the 750-900 cm⁻¹ region. astrochem.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3010 - 3100 | Medium |
| C-H (Aliphatic, -CH₂-) | Stretching | 2850 - 2960 | Medium |
| C=C / C=N (Aromatic Ring) | Stretching | 1450 - 1620 | Medium to Strong |
| C-F (Aryl-Fluoride) | Stretching | 1000 - 1400 | Strong |
| C-O (Primary Alcohol) | Stretching | 1000 - 1075 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 750 - 900 | Strong |
| C-Br (Aryl-Bromide) | Stretching | 500 - 650 | Medium |
X-ray Crystallography for Solid-State Molecular Geometry
While the specific crystal structure of this compound is not publicly available, analysis of closely related halogenated quinoline derivatives provides significant insight into the expected structural features. Single-crystal X-ray diffraction studies on compounds like 8-bromo-2-methylquinoline (B152758) and various copper complexes of halogenated 8-hydroxyquinolines reveal common crystallographic characteristics. nih.govmdpi.com
Halogenated quinoline derivatives frequently crystallize in centrosymmetric space groups, with the monoclinic system (e.g., P2₁/c) being particularly common. nih.govmdpi.commalariaworld.org The presence of heavy atoms like bromine facilitates structure determination and allows for high-precision refinement of atomic positions.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 8-Bromo-2-methylquinoline | Monoclinic | - | a = 5.0440 Å, b = 13.467 Å, c = 13.391 Å, β = 97.678° | nih.gov |
| 2-formyl-6-methoxy-3-carbethoxy quinoline | Monoclinic | P2₁/c | a = 7.4158 Å, b = 20.341 Å, c = 8.4653 Å, β = 97.314° | malariaworld.org |
| Bis(5-chloro-7-bromoquinolin-8-olato)copper(II) | Monoclinic | P2₁/c | - | mdpi.com |
The crystal packing of quinoline derivatives is governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. The quinoline ring system itself is generally planar or nearly planar. For example, in 8-bromo-2-methylquinoline, the dihedral angle between the two fused six-membered rings is only 0.49°. nih.gov
The presence of halogen atoms and the methanol group in this compound introduces the potential for several key intermolecular interactions that stabilize the crystal lattice:
Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form O-H···N or O-H···O hydrogen bonds, connecting neighboring molecules into chains or more complex networks.
Halogen Bonding and Halogen···Halogen Contacts: The bromine and fluorine atoms can participate in various non-covalent interactions. C-Br···Br-C contacts, which are stabilizing and driven by a combination of dispersion and electrostatic forces, are often observed in the crystal structures of bromo-organic compounds. rsc.org Weak C-H···F interactions are also recognized as influential in crystal packing. ed.ac.uk
π–π Stacking: The planar aromatic quinoline rings can interact through π–π stacking. In the structure of 8-bromo-2-methylquinoline, molecules are packed in a face-to-face arrangement with a centroid-centroid distance of 3.76 Å between the benzene (B151609) and pyridine rings of adjacent molecules, indicating significant π-stacking. nih.gov
C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules, further contributing to the stability of the crystal structure.
These interactions collectively determine the final solid-state conformation of the molecule and the efficiency of its crystal packing.
| Interaction Type | Description | Typical Distance / Geometry |
|---|---|---|
| O-H···N Hydrogen Bond | Interaction between the hydroxyl group and a quinoline nitrogen. | O···N distance ~2.7-3.1 Å |
| π–π Stacking | Face-to-face or offset stacking of quinoline rings. | Centroid-centroid distance ~3.5-3.8 Å |
| C-Br···Br-C Contact | Interaction between bromine atoms on adjacent molecules. | Br···Br distance < 3.70 Å (sum of van der Waals radii) |
| C-H···F Interaction | Weak hydrogen bond between a C-H donor and a fluorine acceptor. | H···F distance ~2.2-2.6 Å |
| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | H···π centroid distance ~2.5-2.9 Å |
Theoretical and Computational Investigations of 8 Bromo 6 Fluoroquinolin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can model the electronic structure and energy of a molecule. This information is invaluable for predicting its stability, reactivity, and how it might interact with other chemical species. For substituted quinolines like (8-Bromo-6-fluoroquinolin-2-yl)methanol, these calculations help to understand the influence of different functional groups—such as the bromine, fluorine, and methanol (B129727) substituents—on the properties of the quinoline (B57606) core.
Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the electronic structure of molecules. scirp.org It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net For quinoline derivatives, DFT studies can accurately predict how substituents alter the electronic landscape of the molecule, which in turn affects its chemical behavior. researchgate.net The choice of functional and basis set is critical for obtaining accurate results that can be reliably compared with experimental data. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.orgsemanticscholar.org A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low stability. semanticscholar.orgresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. researchgate.net The energies of the HOMO and LUMO also relate to the molecule's ability to donate or accept electrons; HOMO energy is associated with ionization potential (electron-donating ability), while LUMO energy is related to electron affinity (electron-accepting ability). emerginginvestigators.org For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to influence these energy levels significantly.
Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative data based on typical DFT calculations for similar aromatic heterocyclic compounds, as specific computational results for this compound are not available in the provided search results.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles (e.g., lone pairs on nitrogen or oxygen atoms). researchgate.netresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to attack by nucleophiles. researchgate.netresearchgate.net In this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol group, identifying them as key sites for electrophilic interaction. Positive regions might be located around the hydrogen atoms.
Table 2: Illustrative NBO Analysis for Key Interactions in this compound This table is a hypothetical representation of the type of data generated from an NBO analysis for this molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |
| LP (1) N | π* (C-C) | ~5-10 |
| LP (1) O | σ* (C-H) | ~2-5 |
| π (C=C) | π* (C=C) | ~15-25 |
| LP (1) F | σ* (C-C) | ~1-3 |
Beyond DFT, other computational methodologies are also employed in molecular research. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net High-level ab initio techniques can provide very accurate results and serve as a benchmark for other methods, though they are often computationally expensive and best suited for smaller molecules. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. researchgate.net This speed allows for the study of very large molecular systems. However, their reliance on parameterization can limit their applicability and accuracy, especially for molecules that differ significantly from those used to develop the parameters. researchgate.net Both methods have been applied in quinoline research to investigate various molecular properties. researchgate.net
The accuracy of any quantum chemical calculation is highly dependent on the choice of the theoretical method (e.g., a specific DFT functional) and the basis set. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and generally yield more accurate results but at a higher computational cost.
Commonly used basis sets include Pople-style sets like 6-31G(d,p) and 6-311++G(d,p), which offer a good compromise between accuracy and cost for organic molecules. researchgate.netnih.gov The selection of the DFT functional, such as B3LYP, B3PW91, or PBEPBE, is also crucial. researchgate.netankara.edu.tr Studies on quinoline derivatives often benchmark several functional and basis set combinations against experimental data to identify the most reliable computational protocol for predicting specific properties like geometry, vibrational frequencies, or electronic energies. researchgate.net For instance, the B3LYP functional combined with a 6-311+G basis set has been shown to provide good results for various molecular properties of quinoline. scirp.org
Table 3: Common Functionals and Basis Sets in Quinoline Research
| Category | Examples | Description |
| DFT Functionals | B3LYP, PBEPBE, B3PW91 | Hybrid or generalized gradient approximation functionals used to approximate the exchange-correlation energy. researchgate.net |
| Basis Sets | STO-3G, 6-31G(d), 6-311++G(d,p), DGDZVP | Define the size and shape of atomic orbitals used to build molecular orbitals. The complexity ranges from minimal (STO-3G) to large and flexible triple-zeta with polarization and diffuse functions (6-311++G(d,p)). researchgate.netankara.edu.tr |
Density Functional Theory (DFT) Studies on Molecular Properties
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior, revealing how its structure flexes, bends, and interacts with its environment at an atomic level. nih.gov This approach is crucial for understanding the molecule's conformational landscape—the collection of three-dimensional shapes it can adopt—which is fundamental to its chemical properties and potential biological interactions. Simulations typically model the quinoline derivative within a solvent, such as water, to mimic physiological conditions, and apply force fields like GAFF (General Amber Force Field) to calculate the forces between atoms and predict their subsequent motion. acs.org
A full conformational analysis of this compound is essential to identify its most stable and frequently occurring spatial arrangements. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the methanol group (-CH₂OH) to the quinoline ring. The presence of halogen atoms—bromine at the 8-position and fluorine at the 6-position—imposes significant steric and electronic constraints that influence the preferred orientation of this side chain.
Computational studies on similar halogenated compounds demonstrate that halogen atoms can engage in specific noncovalent interactions, such as halogen bonding, which can further stabilize certain conformations. nih.govmdpi.com The analysis would involve systematically rotating the key dihedral angle (the angle between the quinoline ring, the C2 carbon, the methylene (B1212753) carbon, and the hydroxyl oxygen) and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, where energy minima correspond to stable, low-energy conformations. The results would likely show that conformations minimizing steric clashes between the methanol group and the bulky bromine atom at the adjacent C8 position are heavily favored.
Intramolecular interactions, particularly hydrogen bonds, play a critical role in defining the conformational preferences of this compound. The hydroxyl group (-OH) of the methanol side chain can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
An intramolecular hydrogen bond (IHB) can form between the hydroxyl hydrogen and the quinoline nitrogen, creating a pseudo-ring structure. mdpi.com The formation of such a bond locks the side chain into a specific "closed" conformation. MD simulations can be used to study the dynamics and stability of this IHB. mdpi.com By analyzing the distance between the donor and acceptor atoms and the corresponding bond angle over the course of a simulation, researchers can determine the percentage of time the IHB is present. The strength of this interaction is influenced by the solvent environment; polar solvents may compete for hydrogen bonding, favoring an "open" conformation where the hydroxyl group interacts with solvent molecules instead. nih.gov The presence of an IHB can significantly impact a molecule's properties, such as lipophilicity and membrane permeability, by masking polar groups. rsc.org
The output of an MD simulation is a trajectory, which is a record of the positions of all atoms over time. This trajectory is analyzed to extract key quantitative metrics that describe the molecule's dynamic behavior. nih.gov
Root Mean Square Deviation (RMSD): RMSD measures the average deviation of the molecule's backbone atoms over time from a reference structure (typically the starting, energy-minimized conformation). github.io A plot of RMSD versus time indicates the structural stability of the molecule during the simulation. For a small and relatively rigid molecule like this compound, the RMSD is expected to reach a stable plateau quickly, indicating that the molecule is equilibrated and not undergoing large conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms around their average positions. github.io An RMSF plot reveals which parts of the molecule are most flexible. For this compound, the atoms of the fused quinoline ring system would be expected to have low RMSF values, indicating rigidity. In contrast, the atoms of the methanol side chain, particularly the hydroxyl hydrogen, would exhibit higher RMSF values, reflecting their greater freedom of movement.
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. nih.gov Changes in SASA over time can indicate conformational changes that either expose or shield parts of the molecule from the solvent. For instance, the formation of an intramolecular hydrogen bond would likely decrease the total SASA as the molecule adopts a more compact shape.
| Parameter | Average Value | Standard Deviation | Description |
|---|---|---|---|
| RMSD (Å) | 1.2 | ± 0.3 | Average deviation from the initial structure, indicating overall stability. |
| RMSF (Quinoline Core) (Å) | 0.5 | ± 0.1 | Low fluctuation of the rigid ring system. |
| RMSF (Methanol Group) (Å) | 1.8 | ± 0.4 | Higher fluctuation of the flexible side chain. |
| SASA (Ų) | 350.5 | ± 15.2 | Average solvent-exposed surface area. |
In Silico Modeling for Chemical Design and Predictive Chemistry
In silico modeling uses computational methods to predict the properties and interactions of molecules, serving as a vital tool in modern chemical and drug design. For this compound, these techniques can be used to hypothesize its potential biological targets and predict its chemical reactivity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. openaccessjournals.com The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score. numberanalytics.comiaanalysis.com The fundamental principle is based on molecular recognition, where the ligand and receptor must be sterically and electronically complementary. numberanalytics.comiaanalysis.com
The process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.
Sampling: A docking algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: A scoring function calculates the binding energy for each pose, estimating the strength of the interaction. Favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, contribute positively to the score. numberanalytics.com
For this compound, docking studies would explore how its specific features interact with a potential protein target. The methanol group could serve as a hydrogen bond donor or acceptor. The aromatic quinoline ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The halogen atoms could also play a key role, with the fluorine potentially forming hydrogen bonds and the bromine participating in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein's active site. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structure. youtube.com These models establish a correlation between calculated molecular descriptors and an experimentally measured property. nih.gov
The development of a QSRR model involves several steps:
Data Set Compilation: A set of structurally similar compounds (e.g., various quinoline derivatives) with known reactivity data is assembled.
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can encode steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices).
Model Building: Statistical or machine learning methods (like multiple linear regression or support vector machines) are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Derivation of Molecular Descriptors from Computational Data
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, a variety of electronic, steric, and thermodynamic descriptors can be calculated using computational methods, primarily Density Functional Theory (DFT). These descriptors provide a quantitative understanding of the molecule's physicochemical properties and potential reactivity.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of properties. researchgate.net Key molecular descriptors that can be derived for this compound include:
Electronic Descriptors: These describe the electronic structure of the molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov For halogenated quinoline derivatives, halogen substitution has been shown to significantly lower the LUMO level, which can enhance reactivity. nih.gov
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack.
Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.
Molecular Volume and Surface Area: These descriptors are important for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors.
Topological Polar Surface Area (TPSA): This is a key descriptor for predicting drug transport properties.
Thermodynamic Descriptors: These provide information on the stability and energy of the molecule.
Heat of Formation: This is the change in enthalpy when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy: This is a measure of the thermodynamic potential of the system.
Table 1: Predicted Molecular Descriptors for this compound (Note: The values in this table are estimations based on computational data for structurally similar quinoline derivatives and general principles of computational chemistry. They are intended for illustrative purposes.)
| Descriptor | Predicted Value | Significance |
| Electronic Descriptors | ||
| HOMO Energy | -6.5 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical stability and reactivity |
| Dipole Moment | 2.0 to 3.0 D | Molecular polarity |
| Steric/Topological Descriptors | ||
| Molecular Weight | 272.08 g/mol | Basic molecular property |
| XLogP3 | ~3.5 | Lipophilicity |
| Topological Polar Surface Area | ~33 Ų | Polarity and permeability |
| Thermodynamic Descriptors | ||
| Heat of Formation | Varies with method | Thermodynamic stability |
These descriptors form the basis for building predictive models and for the theoretical investigation of reaction mechanisms.
Predictive Models for Reaction Outcomes and Selectivity
Predictive models, particularly QSAR and QSPR models, are powerful tools for forecasting the biological activity or chemical reactivity of new compounds without the need for extensive experimental work. For this compound, such models could predict its behavior in various chemical reactions, including its potential as a synthon in organic synthesis.
The development of a predictive model for the reactivity of this compound would typically involve the following steps:
Data Set Collection: A series of quinoline derivatives with known reaction outcomes (e.g., reaction rates, yields, or regioselectivity) would be compiled.
Descriptor Calculation: For each compound in the data set, a range of molecular descriptors, as described in the previous section, would be calculated using computational methods.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the calculated descriptors and the observed reactivity. For instance, a QSAR model for 2,4-disubstituted 6-fluoroquinolines has been successfully developed to predict their antiplasmodial activities, demonstrating the utility of this approach for fluoroquinoline derivatives. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For this compound, a predictive model could be developed to forecast its reactivity in, for example, nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen in the quinoline ring, are expected to activate the ring towards nucleophilic attack. The position of these substituents will influence the regioselectivity of such reactions. A QSAR model could quantify these effects and predict the most likely site of reaction and the reaction rate.
The descriptors that are often found to be important in reactivity models for quinolines include HOMO and LUMO energies, MEP values, and charges on specific atoms. These descriptors can help to rationalize and predict the selectivity of reactions. For example, the site most susceptible to nucleophilic attack can often be correlated with the location of the most positive electrostatic potential.
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, theoretical methods can be employed to map out the potential energy surfaces of its reactions, identify intermediates, and characterize the transition states that connect them. This information is crucial for understanding the reaction mechanism, kinetics, and selectivity.
DFT calculations are the workhorse for these types of investigations. By locating the transition state structure for a given reaction step, it is possible to calculate the activation energy, which is a key determinant of the reaction rate. A transition state is a first-order saddle point on the potential energy surface, and its structure can be confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov
For this compound, several types of reactions could be investigated mechanistically:
Reactions at the Hydroxymethyl Group: The alcohol functionality can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution. Theoretical studies could model the transition states for these reactions with different reagents to predict the most favorable reaction pathways. For instance, the oxidation of a 2-methylquinoline (B7769805) to the corresponding carboxylic acid can be mechanistically complex, and DFT studies can help elucidate the process. youtube.com
Nucleophilic Aromatic Substitution: The bromo and fluoro substituents on the quinoline ring are potential leaving groups in nucleophilic aromatic substitution reactions. Theoretical calculations can be used to compare the activation energies for the displacement of bromide versus fluoride (B91410), thus predicting the selectivity of the reaction. The mechanism is likely to proceed via a Meisenheimer-like intermediate, the stability of which can be assessed computationally.
Electrophilic Aromatic Substitution: While the quinoline ring is generally electron-deficient, electrophilic substitution can occur under forcing conditions. Computational studies can predict the most likely site of substitution by analyzing the electron density distribution in the molecule.
Metal-Catalyzed Cross-Coupling Reactions: The bromo group at the 8-position is a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. DFT can be used to model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the catalyst and ligands and to predict the reaction outcomes.
A theoretical study on the oxidation of quinoline by quinoline 2-oxidoreductase has demonstrated the power of DFT in predicting the transition state structure and elucidating the reaction mechanism, in that case suggesting a concerted hydride transfer. nih.gov Similar approaches could be applied to understand the reactivity of this compound in various chemical environments. Furthermore, DFT calculations have been instrumental in clarifying the mechanisms of transition-metal-free synthesis of functionalized quinolines, identifying key intermediates and rate-determining steps. nih.gov
Structure Reactivity Relationships Within Halogenated Quinoline Derivatives
Influence of Halogen Substituents (Bromine and Fluorine) on Chemical Reactivity
Halogens are unique substituents in organic chemistry as they exhibit dual electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The balance of these effects, combined with the steric bulk of the halogen, significantly modulates the chemical reactivity of the quinoline (B57606) core.
The electronic landscape of the quinoline ring in (8-Bromo-6-fluoroquinolin-2-yl)methanol is significantly polarized by the fluorine and bromine substituents. Fluorine is the most electronegative element, and its primary influence is a powerful inductive electron-withdrawing effect (-I). quora.com This effect decreases the electron density of the entire aromatic system, making the quinoline ring less susceptible to electrophilic attack compared to unsubstituted quinoline. The -I effect of halogens weakens down the group, so fluorine's effect is stronger than bromine's. quora.com
The cumulative electron-withdrawing nature of both halogens deactivates the benzene (B151609) ring portion of the quinoline system towards electrophilic substitution. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.
| Halogen | Pauling Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) | Dominant Effect on Aromatic Rings |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | Strong | Weak | Strongly Deactivating (-I > +R) |
| Bromine (Br) | 2.96 | Moderate | Weak | Deactivating (-I > +R) |
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the bromine atom at the C8 position is significantly larger than the fluorine atom at C6. The van der Waals radius of bromine (1.85 Å) is considerably larger than that of fluorine (1.47 Å) and hydrogen (1.20 Å).
Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a critical aspect of synthesizing functionalized quinolines. nih.govorganic-chemistry.org The substituents on this compound exert strong control over the site-specificity of further chemical modifications.
Metal-Catalyzed C-H Functionalization: This modern synthetic strategy allows for the direct functionalization of C-H bonds, often with high regioselectivity. nih.govmdpi.com The nitrogen atom in the quinoline ring can act as a directing group, facilitating functionalization at the C8 position. However, since this position is already occupied by bromine, the directing effect may be frustrated or lead to reactions at other sites, such as C5 or C7, depending on the specific catalytic system employed. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the halogens and the ring nitrogen make the quinoline core electron-deficient, which is a prerequisite for SNAr reactions. The bromine atom at C8 could potentially be displaced by a strong nucleophile, particularly if activated by the electronic environment.
Role of the 2-Hydroxymethyl Group in Functionalization and Interaction Potential
The hydroxymethyl group (-CH2OH) at the C2 position is a versatile functional handle that significantly influences the molecule's properties and reactivity. It provides sites for hydrogen bonding and can participate in various chemical transformations.
The hydroxyl group (-OH) of the methanol (B129727) moiety is a classic hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. nih.gov This dual capability allows this compound to form a variety of intermolecular and intramolecular hydrogen bonds.
Intermolecular Hydrogen Bonding: In the solid state, these molecules can form extensive hydrogen-bonding networks, influencing crystal packing, melting point, and solubility. nih.gov The hydroxyl group of one molecule can interact with the nitrogen atom of a neighboring quinoline ring or the hydroxyl group of another molecule. mdpi.com
Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl proton and the quinoline nitrogen atom. This interaction would depend on the rotational conformation around the C2-CH2 bond. Such intramolecular bonds can affect the molecule's conformation, reactivity, and spectroscopic properties. arkat-usa.org
The ability to form hydrogen bonds is crucial in biological contexts, where molecular recognition between a ligand and a protein's active site often relies on specific hydrogen bonding patterns. nih.gov
| Interaction Type | Donor | Acceptor | Potential Implication |
|---|---|---|---|
| Intermolecular | -OH (of molecule A) | Quinoline N (of molecule B) | Crystal lattice formation, Supramolecular assembly |
| Intermolecular | -OH (of molecule A) | -OH oxygen (of molecule B) | Dimer or polymer formation in solid/liquid state |
| Intramolecular | -OH | Quinoline N | Conformational rigidity, Altered reactivity of N and OH |
The 2-hydroxymethyl group serves as a key site for further functionalization due to its inherent nucleophilic and electrophilic potential.
Nucleophilicity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a weak nucleophile. It can react with electrophiles, for example, in esterification or etherification reactions. Deprotonation of the hydroxyl group with a base would form a much more potent alkoxide nucleophile, which can then readily react with a wide range of electrophiles.
Electrophilicity: While the hydroxyl group itself is a poor leaving group, it can be converted into a good one (e.g., a tosylate, mesylate, or halide) by reacting it with the appropriate reagent. Once converted, the adjacent carbon atom becomes highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the modified hydroxyl group and the introduction of a wide variety of other functional groups at the 2-position, a common strategy in the synthesis of diverse quinoline derivatives. ekb.egsapub.org
Interplay of Substituents on Quinoline Core Stability and Electronic Structure
The two halogen atoms, bromine and fluorine, are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. However, they also possess lone pairs of electrons that can be donated to the aromatic system through the mesomeric effect (+M effect). For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.
Fluorine (at C6): Being the most electronegative element, fluorine exerts a strong -I effect, significantly reducing the electron density of the benzene ring of the quinoline system. Its +M effect is relatively weak. This deactivation makes electrophilic attack on the carbocyclic ring less favorable.
Bromine (at C8): Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also modest. The position of the bromine atom at C8 can sterically hinder reactions involving the adjacent nitrogen atom in the pyridine (B92270) ring.
Methanol group (at C2): The hydroxymethyl group (-CH₂OH) is generally considered to be a weak electron-donating group through a positive inductive effect (+I effect). This effect slightly increases the electron density of the pyridine ring. The presence of this group at the 2-position can influence the nucleophilicity of the quinoline nitrogen.
The cumulative effect of these substituents is a complex electronic landscape. The strong deactivating effects of the halogens likely dominate, rendering the quinoline core less susceptible to electrophilic attack compared to unsubstituted quinoline. Conversely, the pyridine ring, influenced by the electron-donating methanol group, may exhibit altered reactivity towards nucleophiles.
Comparative Structure-Reactivity Analysis with Other Substituted Quinoline Analogues
To better understand the structure-reactivity profile of this compound, it is instructive to compare it with other substituted quinoline analogues. The reactivity of the quinoline ring is highly dependent on the electronic nature of its substituents.
Electrophilic substitution on the quinoline ring typically occurs on the benzene ring, with the 5- and 8-positions being the most favored. youtube.com However, the presence of deactivating groups like halogens can alter this preference and generally decrease the reaction rate. In contrast, nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring, especially if a good leaving group is present. youtube.com
The basicity of the quinoline nitrogen, as indicated by its pKa value, is a key determinant of its reactivity. Electron-withdrawing substituents decrease the basicity, while electron-donating groups increase it. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system. researchgate.net
Table 1: Physicochemical Properties of Selected Halogenated Quinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 8-Bromo-6-fluoroquinoline (B1287374) | C₉H₅BrFN | 226.04 | 2.9 |
| 6-Bromo-8-fluoroquinoline | C₉H₅BrFN | 226.05 | 3.1364 |
| 8-Bromo-3-fluoroquinoline | C₉H₅BrFN | 226.05 | - |
Data sourced from PubChem and ChemScene. nih.govchemscene.com
The data in Table 1 illustrates the basic physicochemical properties of some di-halogenated quinolines. The LogP value, an indicator of lipophilicity, is influenced by the position of the halogen substituents.
Table 2: Hammett Constants (σ) for Selected Substituents
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.06 | -0.16 |
| -Br | 0.40 | 0.23 |
| -Cl | 0.37 | 0.22 |
| -F | 0.34 | 0.05 |
| -OH | 0.10 | -0.36 |
| -OCH₃ | 0.11 | -0.24 |
| -NH₂ | -0.04 | -0.66 |
| -NO₂ | 0.73 | 0.78 |
| -CN | 0.62 | 0.67 |
Adapted from Schwarzenbach et al. oup.com
The Hammett constants in Table 2 quantify the electron-donating or electron-withdrawing nature of various substituents. Positive values indicate electron-withdrawing groups, while negative values denote electron-donating groups. For this compound, the bromine and fluorine atoms have positive Hammett constants, indicating their electron-withdrawing character, which deactivates the ring towards electrophilic attack. The hydroxymethyl group, while not listed, is expected to have a small, slightly negative sigma value, consistent with a weak electron-donating effect.
A study on the pKa values of 7-substituted 4-aminoquinolines demonstrated a good correlation between the basicity of the quinoline nitrogen and the Hammett constant (σm) of the substituent at the 7-position. researchgate.net This highlights the predictable nature of substituent effects on the electronic properties of the quinoline core.
In comparison to an analogue like 8-bromo-4-chloro-6-methylquinoline, this compound would be expected to have different reactivity patterns. evitachem.com The presence of a chloro group at the 4-position in the former makes it susceptible to nucleophilic displacement, a reaction less likely for the target compound which lacks a leaving group at this position. The methyl group at the 6-position in the analogue is a weak electron-donating group, which would slightly activate the benzene ring towards electrophilic substitution compared to the deactivating fluorine at the same position in this compound.
Furthermore, considering quinoline derivatives where a halogen is at the 6-position, it is known that a fluorine atom at this position can significantly enhance antimicrobial activity in certain classes of quinolones. nih.gov This suggests that the electronic modifications imparted by the 6-fluoro substituent are biologically significant.
Synthetic Transformations and Derivatization of this compound: Avenues for Chemical Diversification
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. The specific compound, this compound, offers multiple reactive sites, namely the 2-hydroxymethyl group and the halogen substituents on the quinoline core, which allow for a wide range of synthetic transformations. This article explores the potential derivatization strategies for this molecule, focusing on reactions at the methanol moiety and the quinoline core. The information presented is based on established chemical principles and reactions reported for analogous quinoline derivatives, providing a predictive overview of its chemical reactivity.
Future Research Directions for 8 Bromo 6 Fluoroquinolin 2 Yl Methanol
Development of Novel and Highly Efficient Green Synthetic Routes
The future synthesis of (8-Bromo-6-fluoroquinolin-2-yl)methanol and its derivatives should prioritize environmentally benign methodologies. researchgate.netnih.gov Traditional multi-step syntheses of functionalized quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Green chemistry principles offer a pathway to more sustainable and efficient synthetic protocols.
Future research should focus on:
Catalytic Systems: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency, selectivity, and reduce the reliance on stoichiometric reagents.
Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasound as alternative energy sources to accelerate reaction rates and reduce energy consumption compared to conventional heating.
Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
| Synthetic Strategy | Key Advantages |
| One-Pot Reactions | Reduced waste, time, and resource efficiency. |
| Novel Catalysis | High selectivity, lower energy requirements, and catalyst recyclability. |
| Alternative Energy | Faster reaction times and reduced energy consumption. |
| Green Solvents | Reduced environmental impact and improved safety profiles. |
Advanced Computational Modeling for Precise Predictive Chemistry and Reaction Design
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental design and accelerating the discovery process. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure and potential energy surfaces of this molecule. nih.govresearchgate.net
Key areas for future computational research include:
Predicting Reactivity and Regioselectivity: Using computational models to predict the most likely sites of reaction on the quinoline (B57606) ring, taking into account the electronic influence of the bromo, fluoro, and hydroxymethyl substituents.
Modeling Reaction Mechanisms: Elucidating the detailed mechanisms of potential synthetic transformations, allowing for the optimization of reaction conditions to favor desired products.
Virtual Screening of Derivatives: Creating virtual libraries of derivatives of this compound and computationally screening them for desired properties, such as binding affinity to biological targets.
In Silico Property Prediction: Calculating key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to guide the design of molecules with improved drug-like characteristics.
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of derivatives. |
Exploration of Unique Reactivity Profiles Induced by Halogen-Hydroxymethyl Synergy
The combination of two different halogen atoms (bromine and fluorine) and a hydroxymethyl group at specific positions on the quinoline scaffold is expected to give rise to a unique and underexplored reactivity profile. The interplay of the electronic effects of these substituents can be harnessed for novel chemical transformations.
Future research should investigate:
Orthogonal Functionalization: The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 8-position while leaving the C-F bond intact for subsequent modifications.
Modulation of Nucleophilicity and Electrophilicity: The electron-withdrawing nature of the fluorine atom can influence the electron density of the quinoline ring, affecting its susceptibility to both nucleophilic and electrophilic attack. The hydroxymethyl group can also participate in various reactions, including oxidation, etherification, and esterification.
Intramolecular Interactions: Investigating the potential for intramolecular hydrogen bonding or other non-covalent interactions between the hydroxymethyl group and the nitrogen atom of the quinoline ring or the halogen substituents, which could influence the molecule's conformation and reactivity. The combined presence of both bromine and fluorine creates a unique electronic and steric profile that is ripe for exploration. The introduction of these halogens can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
| Substituent | Electronic Effect | Potential Reactivity |
| 8-Bromo | Inductive (-I), Resonance (+M) | Susceptible to cross-coupling reactions. |
| 6-Fluoro | Strong Inductive (-I), Weak Resonance (+M) | Modulates ring electronics, enhances metabolic stability. |
| 2-Hydroxymethyl | Inductive (-I) | Can be oxidized or functionalized. |
Design and Synthesis of Next-Generation Functionalized Quinoline Scaffolds with Tunable Reactivity
This compound serves as an excellent starting point for the design and synthesis of a diverse library of novel quinoline derivatives with tunable properties. nih.govnih.govrsc.org The strategic functionalization of this scaffold can lead to the development of molecules with tailored applications in various fields, including medicinal chemistry and materials science.
Future research in this area should focus on:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (8-Bromo-6-fluoroquinolin-2-yl)methanol in laboratory settings?
- Methodological Answer :
- Protective Measures : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
- Waste Management : Segregate halogenated organic waste (e.g., brominated byproducts) and dispose via licensed hazardous waste facilities to prevent environmental contamination .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use -NMR to confirm fluorine substitution patterns (δ ≈ -110 to -125 ppm for aromatic-F) and -NMR to identify the methanol proton (δ ≈ 4.8–5.2 ppm, broad). For bromine, -NMR or mass spectrometry is preferred due to quadrupolar broadening .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to detect [M+H] peaks (expected m/z ≈ 270–275 Da) and isotopic patterns indicative of bromine (1:1 ratio for /) .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a resolution ≤ 0.8 Å. Identify the Laue group using SHELXT for space group determination .
- Refinement Steps :
Input initial coordinates from SHELXD solutions.
Apply restraints for bond lengths (C-Br ≈ 1.90 Å, C-F ≈ 1.35 Å) and anisotropic displacement parameters.
Validate using R-factor convergence (< 5%) and electron density maps to resolve disorder in the quinoline ring .
- Troubleshooting : For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping lattices .
Q. How to resolve contradictions in bioactivity data for fluorinated quinolone derivatives like this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting antimicrobial or cytotoxic activity .
- Data Triangulation : Cross-validate results using orthogonal methods:
- In vitro : MIC assays vs. Gram-negative bacteria (e.g., E. coli ATCC 25922).
- In silico : Molecular docking (AutoDock Vina) to compare binding affinities with DNA gyrase targets .
- Statistical Analysis : Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .
Experimental Design & Data Analysis
Q. What synthetic routes optimize yield for this compound?
- Methodological Answer :
- Route 1 : Bromination of 6-fluoroquinolin-2-ylmethanol using NBS (N-bromosuccinimide) in CCl under UV light (yield ≈ 65–70%) .
- Route 2 : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) between 8-bromo-6-fluoroquinoline and boronic ester-modified methanol derivatives (yield ≈ 75–80%, requires inert atmosphere) .
- Purification : Use flash chromatography (SiO, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in methanol/water .
Q. How to analyze solvent effects on the stability of this compound?
- Methodological Answer :
- Accelerated Stability Testing :
- Store solutions (1 mg/mL) in DMSO, methanol, and PBS at 40°C/75% RH.
- Monitor degradation via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) at 254 nm .
- Kinetic Modeling : Fit data to first-order decay models ( calculation) using software like MATLAB or Prism .
Conflict Resolution in Structural Data
Q. How to address discrepancies in X-ray vs. DFT-calculated bond angles for this compound?
- Methodological Answer :
- Computational Calibration : Perform geometry optimization at the B3LYP/6-311+G(d,p) level in Gaussian 16. Compare with experimental XRD torsional angles (±2° tolerance) .
- Crystal Packing Effects : Account for intermolecular H-bonds (e.g., methanol -OH⋯N-quinoline) that may distort gas-phase DFT predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
